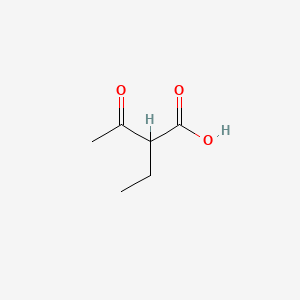

2-Ethylacetoacetic acid

Übersicht

Beschreibung

2-ethylacetoacetic acid is a 3-oxo monocarboxylic acid that is butyric acid substituted at positions 2 and 3 by ethyl and oxo groups respectively.

Wissenschaftliche Forschungsanwendungen

Recycling of Chelating Agents in Environmental Remediation

Research has explored the recycling of chelating agents like EDTA for the removal of trace metals from contaminated soils, highlighting the potential of these compounds in environmental remediation. The study by Zeng et al. (2005) demonstrates the effectiveness of using recycled EDTA in soil remediation, preserving soil organic matter and allowing for the recovery of the chelating agent with minimal loss over multiple cycles. The capability of EDTA to form stable complexes with metal ions has been harnessed to treat metal-polluted soils effectively, with the potential for recycling the chelating agent for sustainable use (Zeng, Sauvé, Allen, & Hendershot, 2005).

Biodegradability and Environmental Impact

The environmental consequences of non-biodegradable chelating agents like EDTA have led to research into biodegradable alternatives. Pinto, Neto, and Soares (2014) reviewed the use of environmentally friendly chelating agents across various applications, such as oxidative bleaching and soil remediation. They emphasized the need for biodegradable alternatives to minimize the ecological footprint of chelating agents like EDTA, which can accumulate in aquatic systems. The study sheds light on the environmental impact of these compounds and the ongoing efforts to find more sustainable alternatives (Pinto, Neto, & Soares, 2014).

Use in Analytical and Biological Studies

EDTA's role in enhancing the photocatalytic property of materials has been explored, with its peroxidase-like activity being of particular interest. Huang et al. (2017) discovered the peroxidase-like property of EDTA, which extends its applications in life science. This discovery paves the way for novel and ultrasensitive detection methods for tumor biomarkers and circular tumor cells, demonstrating the versatility of EDTA in scientific research (Huang, Liu, Zhang, Zhao, Zhou, Yuan, Tang, & Liu, 2017).

Eigenschaften

CAS-Nummer |

4433-85-6 |

|---|---|

Produktname |

2-Ethylacetoacetic acid |

Molekularformel |

C6H10O3 |

Molekulargewicht |

130.14 g/mol |

IUPAC-Name |

2-ethyl-3-oxobutanoic acid |

InChI |

InChI=1S/C6H10O3/c1-3-5(4(2)7)6(8)9/h5H,3H2,1-2H3,(H,8,9) |

InChI-Schlüssel |

JWDSCUIQYJUHHM-UHFFFAOYSA-N |

SMILES |

CCC(C(=O)C)C(=O)O |

Kanonische SMILES |

CCC(C(=O)C)C(=O)O |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4,5-Diacetyloxy-6-[[2-chloroethyl(nitroso)carbamoyl]amino]oxan-3-yl] acetate](/img/structure/B1210919.png)

![2-{4-[2-(2,4-Diamino-pteridin-6-yl)-ethylsulfanyl]-benzoylamino}-pentanedioic acid](/img/structure/B1210921.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-ethoxybenzamide](/img/structure/B1210922.png)

![7,9-Dibromo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine 2,2-dioxide](/img/structure/B1210923.png)

![2-[[(4-Acetyloxy-3-methoxyphenyl)-oxomethyl]amino]-5-hydroxybenzoic acid](/img/structure/B1210926.png)

![1,3-Benzothiazol-2-yl-[4-(2-pyridinyl)-1-piperazinyl]methanone](/img/structure/B1210933.png)